Diisopropylammoniumdichloracetat

Description

Historical Context and Initial Academic Investigations

The history of diisopropylammonium dichloroacetate (B87207) (DADA), also referred to as DIPA-DCA, is intertwined with the mid-20th-century investigation of a substance called pangamic acid, once labeled "vitamin B15". Pangamic acid was first isolated from apricot seeds in 1951. Later analysis in 1958 revealed that commercial pangamic acid was not a single, pure compound but rather a mixture, with diisopropylammonium dichloroacetate being an active component alongside substances like sodium gluconate and glycine.

Initial academic interest in the compound itself began to emerge in the early 1960s. One of the earliest documented investigations was a 1962 report by Lorini and Ciman, which noted that diisopropylammonium dichloroacetate increased oxygen consumption in diabetic rats. nih.gov This early study was a precursor to further research into the metabolic effects of related compounds. nih.gov By 1970, research had identified dichloroacetate (DCA) as the metabolically active part of the DADA molecule. chemicalbook.com A study from that year by Stacpoole and Felts examined the effects of both diisopropylammonium dichloroacetate and sodium dichloroacetate on glucose and fat metabolism in both normal and diabetic tissues. nih.govdntb.gov.ua These foundational studies established the basis for decades of subsequent research into the pharmacological and biochemical properties of dichloroacetate and its derivatives. nih.govdntb.gov.ua

Chemical Relationship to Dichloroacetate (DCA) and Derivatives

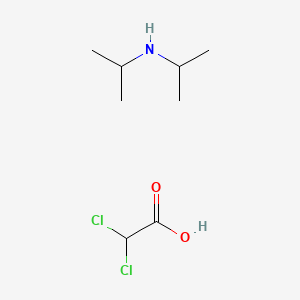

Diisopropylammonium dichloroacetate (DADA) is chemically a derivative of dichloroacetic acid (DCA). nih.govfrontiersin.org Specifically, it is the salt formed from the acid-base reaction between dichloroacetic acid and the organic base diisopropylamine (B44863). chemicalbook.com

Dichloroacetic acid (CHCl₂CO₂H) is an analogue of acetic acid where two of the three hydrogen atoms on the methyl group are substituted with chlorine atoms. nih.govwikipedia.org This substitution significantly increases the acidity of the molecule compared to acetic acid. wikipedia.org When dichloroacetic acid reacts with diisopropylamine [(CH₃)₂CH]₂NH, the acidic proton from the carboxylic acid group is transferred to the nitrogen atom of the amine. This results in the formation of the diisopropylammonium cation {[(CH₃)₂CH]₂NH₂}⁺ and the dichloroacetate anion (CHCl₂CO₂⁻). These two ions are held together by an ionic bond to form the salt, diisopropylammonium dichloroacetate.

The active moiety of the DADA compound is considered to be the dichloroacetate anion. frontiersin.orgoncotarget.com Research often compares the effects of DADA directly with sodium dichloroacetate to understand the influence of the cation (diisopropylammonium vs. sodium) on its activity. nih.gov For instance, studies have investigated differences in their ability to inhibit pyruvate (B1213749) dehydrogenase kinase, an enzyme involved in glucose metabolism. oncotarget.com Dichloroacetic acid itself can be prepared through methods such as the reduction of trichloroacetic acid or from chloral (B1216628) hydrate. wikipedia.org

Table 1: Chemical Properties of Diisopropylammonium Dichloroacetate

| Property | Value | Source |

|---|---|---|

| CAS Number | 660-27-5 | chemicalbook.comnih.govmedkoo.comscbt.com |

| Molecular Formula | C₈H₁₇Cl₂NO₂ | nih.govmedkoo.com |

| Molecular Weight | 230.13 g/mol | nih.govscbt.com |

| Canonical SMILES | CC(C)N(C(C)C)C(=O)C(Cl)Cl | nih.gov |

| IUPAC Name | N,N-bis(propan-2-yl)acetamide | nih.gov |

Table 2: Comparative Research Findings of DADA vs. DCA

| Finding | DADA (Diisopropylammonium dichloroacetate) | DCA (Dichloroacetate) | Study Context | Source |

|---|---|---|---|---|

| IC₅₀ in MDA-MB-231 cells | 7.1 ± 1.1 mmol/L | 15.6 ± 2.0 mmol/L | In vitro anti-tumor capability in a breast adenocarcinoma cell line. | medkoo.com |

| Metabolic Effect | Inhibits lactic acid production and reduces glucose uptake. | Increases aerobic oxidation of glucose and reduces lactic acid production. | In vitro study on MDA-MB-231 breast cancer cells. | oncotarget.com |

| Anti-tumor Efficacy | Demonstrated superior anti-tumor efficacy in a subcutaneous breast tumor model. | Showed anti-tumor properties. | In vivo and in vitro comparison in a breast cancer model. | nih.govoncotarget.com |

Properties

CAS No. |

660-27-5 |

|---|---|

Molecular Formula |

C8H17Cl2NO2 |

Molecular Weight |

230.13 g/mol |

IUPAC Name |

2,2-dichloroacetate;di(propan-2-yl)azanium |

InChI |

InChI=1S/C6H15N.C2H2Cl2O2/c1-5(2)7-6(3)4;3-1(4)2(5)6/h5-7H,1-4H3;1H,(H,5,6) |

InChI Key |

ILKBHIBYKSHTKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[NH2+]C(C)C.C(C(=O)[O-])(Cl)Cl |

Other CAS No. |

660-27-5 |

Pictograms |

Irritant |

Synonyms |

di-isopropylamine dichloroacetate diisopropylamine dichloroacetate diisopropylammonium dichloroethanoate DIPA dipromonium |

Origin of Product |

United States |

Synthesis and Chemical Transformations in Research Contexts

Synthetic Methodologies

The creation of diisopropylammonium dichloroacetate (B87207) is primarily achieved through two main synthetic pathways: acylation-neutralization approaches and more direct reaction protocols.

Acylation-Neutralization Approaches

This synthetic strategy is a two-step process. Initially, a reactive derivative of dichloroacetic acid, typically an acylating agent, is formed. This is followed by a neutralization step with diisopropylamine (B44863). A common method involves the conversion of dichloroacetic acid into the more reactive dichloroacetyl chloride using standard chlorinating agents such as thionyl chloride (SOCl₂). The subsequent reaction of dichloroacetyl chloride with diisopropylamine results in the formation of N,N-diisopropyldichloroacetamide, with the elimination of hydrogen chloride. This byproduct is usually neutralized by an excess of the amine base. It is important to note that this particular sequence leads to the corresponding amide rather than the salt. A direct acylation-neutralization to yield the salt would necessitate the in-situ neutralization of newly formed dichloroacetic acid.

Direct Reaction Protocols

The most prevalent and straightforward synthesis of diisopropylammonium dichloroacetate involves a direct acid-base reaction between dichloroacetic acid and diisopropylamine. wikipedia.org This reaction is typically conducted in an appropriate solvent.

One established method details the dissolution of diisopropylamine in a solvent mixture of acetone (B3395972) and cyclohexane. wikipedia.org Dichloroacetic acid is then introduced dropwise into the heated and stirred solution. As the solution cools, the diisopropylammonium dichloroacetate salt precipitates and is subsequently isolated through filtration.

An alternative direct protocol involves the use of diethyl ether as the solvent. In this method, dichloroacetic acid is dissolved in diethyl ether, followed by the slow addition of diisopropylamine under cooled and stirred conditions, leading to the precipitation of the final product.

The fundamental reaction is represented as: CHCl₂COOH + (CH(CH₃)₂)₂NH → [(CH(CH₃)₂)₂NH₂]⁺[CHCl₂COO]⁻

Chemical Reactivity and Derivatization Studies

The chemical behavior of diisopropylammonium dichloroacetate is largely governed by the reactivity of the dichloroacetate anion, as the diisopropylammonium cation remains relatively stable under a variety of reaction conditions. The dichloroacetate component can participate in oxidation, reduction, and nucleophilic substitution reactions.

Oxidation Pathways and Products

The oxidation of the dichloroacetate anion has been a subject of investigation, especially within biological and environmental research. In metabolic pathways, dichloroacetate can be oxidized to form glyoxylate. nih.gov This transformation involves the removal of both chlorine atoms.

From a chemical standpoint, the oxidation of dichloroacetic acid with a potent oxidizing agent can lead to its decomposition into carbon dioxide, water, and chlorine gas. youtube.com Furthermore, advanced oxidation processes (AOPs) have been utilized for the degradation of dichloroacetic acid in aqueous environments. These techniques often rely on the generation of highly reactive hydroxyl radicals (•OH) to break down the molecule. For instance, a system employing zero-valent aluminum in an acidic medium has been shown to effectively degrade dichloroacetic acid through the action of these radicals. researchgate.net

| Oxidation Method | Reactants/Conditions | Major Products |

|---|---|---|

| Metabolic Oxidation | Dichloroacetate, Enzymes | Glyoxylate |

| Strong Chemical Oxidation | Dichloroacetic acid, Strong oxidizing agent | CO₂, H₂O, Cl₂ youtube.com |

| Advanced Oxidation Process | Dichloroacetic acid, Zero-valent aluminum/H⁺ | Degradation products (via •OH radicals) researchgate.net |

Reduction Processes and Products

The reduction of the dichloroacetate moiety can be accomplished through several chemical routes. Catalytic hydrogenation is a widely used technique for the reduction of halogenated organic compounds. In this context, dichloroacetic acid can be reduced to monochloroacetic acid or further to acetic acid by treatment with hydrogen gas in the presence of a noble metal catalyst like palladium. nih.goviarc.fr A method for the selective reduction of dichloroacetic acid in a mixture with monochloroacetic acid has been developed, utilizing hydrogen gas and a group VIII noble metal catalyst at elevated temperatures. google.com

The use of metal hydrides presents another avenue for reduction. Potent reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to their corresponding alcohols. uop.edu.pk Consequently, the reaction of dichloroacetic acid with a strong hydride agent is expected to yield 2,2-dichloroethanol. The reactivity among metal hydrides varies, with LiAlH₄ being significantly more powerful than sodium borohydride (B1222165) (NaBH₄). uop.edu.pk

Electrochemical methods also offer a means of reduction. For example, the controlled potential electrolysis of trichloroacetic acid can produce dichloroacetic acid, illustrating a stepwise reduction of polychlorinated acetic acids. acs.org

| Reduction Method | Reactants/Conditions | Major Products |

|---|---|---|

| Catalytic Hydrogenation | Dichloroacetic acid, H₂, Noble metal catalyst (e.g., Pd) | Monochloroacetic acid, Acetic acid nih.goviarc.fr |

| Metal Hydride Reduction | Dichloroacetic acid, LiAlH₄ | 2,2-Dichloroethanol (expected) uop.edu.pk |

| Electrochemical Reduction | Trichloroacetic acid | Dichloroacetic acid acs.org |

Nucleophilic Substitution Reactions

The two chlorine atoms attached to the alpha-carbon of the dichloroacetate anion are susceptible to attack by nucleophiles. This reactivity is amplified by the electron-withdrawing effect of the adjacent carboxylate group. The principles of nucleophilic acyl substitution are also pertinent, especially when considering derivatives such as esters and amides of dichloroacetic acid. masterorganicchemistry.com

These reactions typically proceed via a tetrahedral intermediate formed upon the nucleophile's attack on the carbonyl carbon, followed by the elimination of a leaving group. For dichloroacetate derivatives, nucleophilic attack can also occur at the α-carbon.

Studies on N-aryl-2-chloroacetamides, which are structurally analogous to dichloroacetamide, have demonstrated the facile replacement of the chlorine atom by various nucleophiles containing oxygen, nitrogen, or sulfur. researchgate.net This suggests a similar reactivity for the dichloroacetate moiety towards strong nucleophiles.

For instance, the reaction of dichloroacetate esters with amines, a process known as aminolysis, is expected to produce dichloroacetamides. youtube.com In a similar fashion, reaction with alkoxides can result in the formation of different esters through transesterification.

| Derivative | Reactant/Nucleophile | Reaction Type | Expected Product |

|---|---|---|---|

| Dichloroacetate Ester | Amine | Aminolysis | Dichloroacetamide youtube.com |

| Dichloroacetate Ester | Alkoxide | Transesterification | New Ester |

| Dichloroacetamide | Sulfur Nucleophile | Nucleophilic Substitution | Thio-substituted acetamide (B32628) researchgate.net |

Hydrolysis and Dissociation Characteristics

Diisopropylammonium dichloroacetate (DIPA) is the salt formed from the reaction of a weak base, diisopropylamine, and a moderately strong acid, dichloroacetic acid. chemicalbook.comwikipedia.org When dissolved in a protic solvent such as water, the salt readily dissociates into its constituent ions: the diisopropylammonium cation ([CH(CH₃)₂]₂NH₂⁺) and the dichloroacetate anion (Cl₂CHCOO⁻).

Being soluble in water, ethanol, and chloroform, but only slightly soluble in ether, its dissociation is a key characteristic in various chemical environments. chemicalbook.com In aqueous solutions, an equilibrium is established as follows:

Dissociation: C₈H₁₇Cl₂NO₂ (s) ⇌ [ (CH₃)₂CH ]₂NH₂⁺ (aq) + Cl₂CHCOO⁻ (aq)

Hydrolysis of the Cation: [ (CH₃)₂CH ]₂NH₂⁺ (aq) + H₂O (l) ⇌ [ (CH₃)₂CH ]₂NH (aq) + H₃O⁺ (aq)

The precise equilibrium constants for these reactions under various conditions are a subject for detailed physical chemistry studies.

Role as a Catalyst and Ligand in Organic Synthesis

Diisopropylammonium dichloroacetate is described in some chemical literature as a compound that can be used as a catalyst and ligand in various organic reactions. medchemexpress.com The presence of both a secondary ammonium (B1175870) cation and a carboxylate anion allows for potential interactions with various substrates and metal centers. However, specific, well-documented examples in peer-reviewed literature for the following applications are limited. The subsequent sections describe the theoretical roles based on the compound's structure and general catalytic principles.

Facilitation of Olefin Addition Reactions

In the context of olefin addition reactions, the components of diisopropylammonium dichloroacetate could theoretically play distinct roles. The dichloroacetate anion could, in some contexts, act as a nucleophile or influence the polarity of a reaction medium. The diisopropylammonium cation could potentially act as a phase-transfer catalyst or engage in hydrogen bonding to activate a substrate. mdpi.com For instance, in atom transfer radical addition (ATRA) reactions, which are a method for forming substituted cyclopropanes from olefins, various catalysts are employed, but the specific use of diisopropylammonium dichloroacetate is not prominently documented in available research. nih.gov While some vendor literature suggests a role for this compound in olefin additions, detailed mechanistic studies or specific synthetic protocols are not widely reported. medchemexpress.com

Catalysis in Carbonylation Processes

Carbonylation reactions, which introduce carbon monoxide into organic substrates, are fundamental in industrial chemistry and are often catalyzed by transition metal complexes. rsc.orgmdpi.com In such systems, ligands are crucial for stabilizing the metal center and modulating its reactivity. The dichloroacetate anion (DCA) has the potential to act as a ligand, coordinating to a metal center through its carboxylate oxygen atoms. guidetopharmacology.org The diisopropylammonium cation would serve as the counterion.

Despite this potential, the application of diisopropylammonium dichloroacetate as a primary catalyst or ligand in major carbonylation processes is not extensively detailed in scientific literature. medchemexpress.com Research in palladium-catalyzed carbonylation, for example, explores a wide variety of ligands and conditions, but does not specifically highlight this particular salt. mdpi.com

Application in Asymmetric Catalytic Reactions

Asymmetric catalysis is a critical field for producing enantiomerically pure compounds, vital in pharmaceuticals and materials science. mdpi.com This is typically achieved using chiral catalysts. Diisopropylammonium dichloroacetate itself is an achiral salt and therefore cannot be used directly as a catalyst for asymmetric synthesis.

However, the broader concept of using chiral cations to induce enantioselectivity in reactions involving an anionic metal catalyst (chiral cation-directed catalysis) is an area of active research. cam.ac.uk In this strategy, a bulky, chiral cation, structurally more complex than diisopropylammonium, is paired with an anionic catalyst. The chiral cation helps create a chiral environment around the catalytic center, influencing the stereochemical outcome of the reaction.

While this demonstrates a potential pathway where a derivative of the diisopropylammonium cation could be synthetically useful, there is no evidence to suggest that the simple, achiral diisopropylammonium dichloroacetate is used in asymmetric catalytic reactions. medchemexpress.comcam.ac.uk

Molecular and Cellular Mechanisms of Action in Research Models

Dichloroacetate (B87207) Anion as the Primary Metabolically Active Moiety

Diisopropylammonium dichloroacetate is a salt composed of a diisopropylamine (B44863) cation and a dichloroacetate anion. wikipedia.org Research has identified the dichloroacetate (DCA) anion as the key component responsible for the compound's pharmacological activity. lookchem.com DCA, a structural analog of pyruvate (B1213749), exerts its effects by interacting with crucial mitochondrial enzymes, thereby modulating cellular metabolism. nih.govnih.gov Its primary mechanism involves the inhibition of pyruvate dehydrogenase kinase (PDK), which subsequently activates the pyruvate dehydrogenase (PDH) complex, a critical gatekeeper linking glycolysis to the tricarboxylic acid (TCA) cycle. oup.comyoutube.com This action shifts the cell's energy production from glycolysis towards glucose oxidation. nih.gov

Pyruvate Dehydrogenase Kinase (PDK) Inhibition

Dichloroacetate is a well-established inhibitor of pyruvate dehydrogenase kinase (PDK). oup.comashpublications.org PDKs are a family of four isoenzymes (PDK1, PDK2, PDK3, PDK4) that act as molecular switches, regulating the activity of the pyruvate dehydrogenase complex (PDC) through phosphorylation. nih.govwikipedia.org By phosphorylating specific serine residues on the E1α subunit of the PDC, PDK inactivates the complex. oup.comwikipedia.org DCA functions as a pyruvate mimetic, inhibiting PDK activity and thus preventing the inactivation of the PDC. nih.govdcaguide.org This inhibition is a central mechanism by which DCA alters cellular metabolism, promoting the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle. youtube.comnih.gov

The four PDK isoforms exhibit tissue-specific expression patterns and varying sensitivities to inhibition by dichloroacetate. nih.govnih.gov Enzymatic assays have demonstrated that PDK2 is the most sensitive to DCA inhibition, while PDK3 is the most resistant. nih.govdcaguide.org PDK1 and PDK4 show intermediate sensitivity. nih.govdcaguide.org This differential sensitivity means that tissues expressing higher levels of the more sensitive isoforms, like PDK2, are more responsive to DCA's effects on PDC activation. nih.gov Despite being less sensitive than PDK2, DCA has been shown to potently reduce the abundance of the PDK1 protein in multiple cell types, indicating that its action is not limited to direct inhibition alone. nih.gov

Relative Sensitivity of PDK Isoforms to Dichloroacetate (DCA) Inhibition

| PDK Isoform | Relative Sensitivity to DCA | Primary Tissue Expression |

|---|---|---|

| PDK1 | Intermediate | Heart, pancreatic islets, skeletal muscle nih.gov |

| PDK2 | Most Sensitive | Ubiquitous (all tissues) oup.comnih.gov |

| PDK3 | Least Sensitive | Testes, kidney, brain nih.gov |

| PDK4 | Intermediate | Heart, skeletal muscle, kidney, pancreatic islets nih.gov |

This table summarizes the differential sensitivity and primary tissue distribution of the four human PDK isoforms. The sensitivity order is generally cited as PDK2 > PDK4 ≈ PDK1 > PDK3. nih.govnih.govijper.org

As a structural analog of pyruvate, dichloroacetate competes for the same binding site on the pyruvate dehydrogenase kinase. nih.gov Structural and mutational analyses have revealed that DCA binds to a small pocket in the N-terminal regulatory (R) domain of PDK. oup.comdcaguide.org The crystal structure of PDK2 in complex with DCA confirms that it occupies the pyruvate-binding site. dcaguide.org While early studies did not observe significant structural changes in PDK2 upon DCA binding, kinetic research suggests a more complex inhibitory mechanism. nih.gov

Kinetic studies indicate that the binding of dichloroacetate to PDK hinders the dissociation of ADP from the enzyme's active site. nih.gov This action results in product inhibition, effectively trapping the enzyme in an inactive state. nih.gov Biochemical studies have shown that DCA and ADP can synergistically inhibit the activity of PDK isoforms. nih.gov This mechanism—slowing the release of ADP—may be explained by a slight relocation of an alpha-helix (α7) toward the ATP-binding site, which likely restricts the movement of the "ATP lid" required for nucleotide exchange. nih.gov

Impact on Pyruvate Dehydrogenase (PDH) Complex Activity

The direct consequence of PDK inhibition by dichloroacetate is the activation of the pyruvate dehydrogenase (PDH) complex. nih.govnih.gov The PDH complex is a large, multi-enzyme structure located in the mitochondrial matrix that catalyzes the irreversible conversion of pyruvate into acetyl-CoA, a key substrate for the TCA cycle and oxidative phosphorylation. wikipedia.orgnih.gov By blocking the inhibitory action of PDK, DCA ensures that the PDH complex remains in its catalytically active state. oup.com This metabolic reprogramming shifts cellular energy production from anaerobic glycolysis toward the more efficient process of mitochondrial glucose oxidation. nih.gov This shift can be observed through increased oxygen consumption rates and decreased lactate (B86563) production. youtube.comashpublications.org

The activity of the PDH complex is regulated by a phosphorylation/dephosphorylation cycle. wikipedia.orgyoutube.com PDK inactivates the complex by phosphorylating serine residues on its E1α subunit. nih.gov Conversely, pyruvate dehydrogenase phosphatase (PDP) removes these phosphate (B84403) groups, thereby reactivating the complex. wikipedia.org Dichloroacetate promotes the active state of PDH by inhibiting PDK, which leads to a decrease in the phosphorylation of the E1α subunit. nih.govfrontiersin.org This results in a higher proportion of dephosphorylated, and therefore active, PDH. nih.gov In research models, treatment with DCA has been shown to reduce phosphorylation at key sites, such as Ser293, within an hour, consistent with acute inhibition of PDK and subsequent activation of the PDH complex. nih.govfrontiersin.org

Modulation of Pyruvate Flux into Mitochondria

Diisopropylammonium dichloroacetate (DADA) primarily exerts its effects through its active moiety, dichloroacetate (DCA). DCA influences the metabolic fate of pyruvate, a critical juncture in cellular energy metabolism. nih.gov It achieves this by inhibiting the enzyme pyruvate dehydrogenase kinase (PDK). nih.govnih.gov PDK's normal function is to phosphorylate and thereby inactivate the pyruvate dehydrogenase complex (PDC). nih.govnih.gov The PDC is a multi-enzyme complex that acts as a gatekeeper, controlling the conversion of pyruvate into acetyl-CoA within the mitochondria. nih.govplos.org

By inhibiting PDK, DCA prevents the inactivation of the PDC. nih.govnih.gov This leads to a higher proportion of the PDC remaining in its active, dephosphorylated state. nih.gov An activated PDC enhances the conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for subsequent oxidation. nih.govplos.org This action effectively increases the flux of pyruvate into the mitochondria for oxidative metabolism. nih.govnih.gov Research has shown that DCA can activate pyruvate dehydrogenase in various tissues, including the heart, psoas muscle, adipose tissue, kidney, and liver. nih.gov

Metabolic Reprogramming and Energetic Shifts

The modulation of pyruvate flux by diisopropylammonium dichloroacetate instigates a significant metabolic reprogramming within cells, shifting the balance from anaerobic to aerobic energy production.

By facilitating the entry of pyruvate into the mitochondria and its conversion to acetyl-CoA, diisopropylammonium dichloroacetate (DADA), through its active component dichloroacetate (DCA), promotes oxidative phosphorylation (OXPHOS). nih.govfrontiersin.org The increased availability of acetyl-CoA fuels the tricarboxylic acid (TCA) cycle, leading to the production of reducing equivalents (NADH and FADH2) that subsequently drive the electron transport chain and ATP synthesis via OXPHOS. nih.govplos.org This shift towards mitochondrial oxidation is a key aspect of the metabolic reprogramming induced by the compound. nih.govnih.gov Studies have demonstrated that DCA can stimulate the oxidation of both glucose and lactate to CO2, particularly in astroglia. nih.gov In the context of certain cancers, this forced metabolic switch can increase the production of mitochondrial reactive oxygen species (mtROS). frontiersin.org

A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect, where cells metabolize glucose to lactate even in the presence of sufficient oxygen. researchgate.netnih.gov Diisopropylammonium dichloroacetate (DCA) has been shown to reverse this effect. researchgate.netnih.gov By inhibiting pyruvate dehydrogenase kinase (PDK), DCA diverts pyruvate away from its conversion to lactate and towards mitochondrial oxidation. nih.govnih.gov This action directly counteracts the metabolic phenotype of aerobic glycolysis. researchgate.netnih.gov This reversal of the Warburg effect has been observed in various cancer cell lines, including breast cancer and high-grade gliomas, where it is thought to inhibit the growth advantage of these cells. researchgate.netnih.gov

A direct consequence of the reduced aerobic glycolysis induced by diisopropylammonium dichloroacetate (DCA) is a decrease in lactate production. researchgate.netnih.gov By promoting the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle, less pyruvate is available for reduction to lactate by lactate dehydrogenase. nih.govnih.gov This leads to a measurable decrease in both intracellular and extracellular lactate levels. nih.govnih.gov Studies have demonstrated that DCA can significantly inhibit lactate production in various cancer cell models, including non-small cell lung cancer and breast cancer. nih.govnih.gov Furthermore, research in patients with chronic obstructive pulmonary disease has shown that DCA infusion can reduce blood lactate concentrations during exercise. nih.gov In some tumor models, a reduction in the lactate to pyruvate ratio has been observed following DCA treatment. researchgate.net

Influence on Broader Cellular Metabolic Pathways

Interactive Data Table: Effect of Dichloroacetate on Glucose and Lactate Oxidation

| Cell Type | Substrate | Treatment | Change in Oxidation Rate | p-value | Reference |

| Neurons | [14C]glucose | 100 μM dichloroacetate | +5% | < 0.05 | nih.gov |

| Neurons | [14C]lactate | 100 μM dichloroacetate | +11% | Not significant | nih.gov |

| Astroglia | [14C]glucose | 100 μM dichloroacetate | +34% | < 0.01 | nih.gov |

| Astroglia | [14C]lactate | 100 μM dichloroacetate | +36% | < 0.01 | nih.gov |

Fatty Acid Oxidation and Lipid Metabolism Modulation

Diisopropylammonium dichloroacetate (DIPA-DCA) modulates lipid metabolism through various mechanisms, primarily driven by its dichloroacetate (DCA) component. Research indicates that DIPA-DCA promotes the breakdown of fat in the liver. guidechem.com In the body, the compound's constituents, diisopropylamine and dichloroacetic acid, facilitate the synthesis of choline, which interacts with liver fat to form phosphatidylcholine, aiding in the breakdown of hepatic fat. guidechem.com This process also helps transport fat out of the liver by forming lipoproteins, thereby reducing intra-hepatic fat accumulation. guidechem.com

DCA has been shown to inhibit hepatic triglyceride synthesis. nih.gov The mechanism for this may be linked to its ability to lower tissue levels of citrate, a key precursor for the synthesis of cellular lipids. nih.gov Furthermore, DIPA-DCA can inhibit the activity of hormone-sensitive lipase, which suppresses fat mobilization, and also inhibit enzymes crucial for cholesterol and fatty acid synthesis, such as cholesterol synthesis-limiting enzyme and acetyl-CoA carboxylase. guidechem.com Studies in animal models with severe influenza showed that DIPA-DCA administration ameliorated disorders of lipid metabolism in the blood. plos.orgnih.gov

Table 1: Effects of Diisopropylammonium Dichloroacetate on Lipid Metabolism

| Mechanism | Effect | Key Components/Enzymes Involved | Reference |

| Hepatic Fat Breakdown | Promotes the breakdown and transport of liver fat. | Diisopropylamine, Dichloroacetic acid, Choline, Phosphatidylcholine | guidechem.com |

| Triglyceride Synthesis | Inhibits the synthesis of triglycerides in the liver. | Citrate, Hormone-sensitive lipase, Acetyl-CoA carboxylase | guidechem.comnih.gov |

| Cholesterol Synthesis | Reduces cholesterol synthesis. | Cholesterol synthesis-limiting enzyme | guidechem.com |

| Fatty Acid Oxidation | Enhances the metabolic activity and oxidation of fatty acids. | Not specified | guidechem.com |

Interplay with the Tricarboxylic Acid (TCA) Cycle

The primary mechanism by which DIPA-DCA and its active component, DCA, interact with the Tricarboxylic Acid (TCA) cycle is through the regulation of the pyruvate dehydrogenase (PDH) complex. nih.govnih.gov The PDH complex is a critical enzyme that acts as a gatekeeper, linking glycolysis in the cytoplasm to the TCA cycle within the mitochondria. nih.gov It catalyzes the conversion of pyruvate into acetyl-CoA, which then enters the TCA cycle to fuel mitochondrial respiration. mdpi.com

The activity of the PDH complex is regulated by a group of enzymes called pyruvate dehydrogenase kinases (PDKs), which inactivate PDH through phosphorylation. oncotarget.com DIPA-DCA functions as an inhibitor of PDK, specifically identified as a novel inhibitor of PDK4. plos.orgnih.govnih.gov By inhibiting PDK, DCA prevents the phosphorylation of the PDH complex, thereby maintaining it in its active state. oncotarget.comnih.gov This enhanced PDH activity promotes the conversion of pyruvate to acetyl-CoA, increasing the substrate flow into the TCA cycle and boosting mitochondrial glucose oxidation. mdpi.comoncotarget.com This metabolic shift from glycolysis to mitochondrial oxidation is a hallmark of DCA's action. nih.gov

Table 2: Mechanism of DIPA-DCA on the TCA Cycle

| Target | Action of DIPA-DCA | Resulting Effect | Reference |

| Pyruvate Dehydrogenase Kinase (PDK/PDK4) | Inhibition | Prevents phosphorylation and inactivation of the PDH complex. | plos.orgnih.govoncotarget.com |

| Pyruvate Dehydrogenase (PDH) Complex | Activation (indirect) | PDH complex remains in its active, unphosphorylated state. | plos.orgnih.gov |

| Pyruvate to Acetyl-CoA Conversion | Promoted | Increased conversion of pyruvate into acetyl-CoA. | mdpi.com |

| TCA Cycle | Increased Substrate Influx | Increased availability of acetyl-CoA fuels the TCA cycle and mitochondrial respiration. | nih.govmdpi.com |

Effects on the Pentose Phosphate Pathway (PPP) Activity

Research has identified that dichloroacetate (DCA) can inhibit the Pentose Phosphate Pathway (PPP), a crucial biosynthetic pathway that branches off from glycolysis. nih.gov The PPP is responsible for producing nucleotide precursors for DNA and RNA synthesis, as well as NADPH, a critical reducing agent for anabolic processes. nih.govkhanacademy.org

Table 3: Impact of Dichloroacetate on the Pentose Phosphate Pathway

| Metabolic Event | Effect of Dichloroacetate (DCA) | Consequence for PPP | Reference |

| PDH Activation | DCA inhibits PDK, activating PDH. | More pyruvate is converted to acetyl-CoA for the TCA cycle. | nih.gov |

| Glycolytic Flux | Allosteric inhibition of glycolysis by increased ATP from mitochondrial respiration reduces glucose consumption. | Levels of glycolytic intermediates (e.g., Glucose-6-phosphate) are decreased. | nih.gov |

| PPP Activity | The flux through the PPP is reduced. | Decreased production of nucleotides and NADPH. | nih.govnih.gov |

Modulation of Mitochondrial Function and Dynamics

Reactive Oxygen Species (ROS) Production Dynamics

A significant aspect of DIPA-DCA's action on mitochondria is the modulation of reactive oxygen species (ROS) production. Multiple studies have demonstrated that DIPA-DCA and DCA can increase the intracellular levels of mitochondria-derived ROS. nih.govnih.gov This increase in ROS is not merely a byproduct but a key mechanistic factor in some of the compound's observed effects. nih.gov For instance, in esophageal squamous cell carcinoma cells, the DIPA-DCA-induced accumulation of intracellular ROS was identified as the critical element in sensitizing these cancer cells to radiotherapy. nih.govnih.gov In murine tubular cells, DCA was also found to increase ROS production. nih.gov

Table 4: DIPA-DCA and Reactive Oxygen Species (ROS) Production

| Cell/Model System | Observed Effect | Mechanistic Role of ROS | Reference |

| Esophageal Squamous Cell Carcinoma (ESCC) | Increased intracellular levels of ROS. | Identified as the key factor for radiotherapy sensitization. | nih.govnih.gov |

| Murine Renal Proximal Tubular Cells | Increased ROS production. | Potentially involved in altering gene expression and cellular signaling. | nih.gov |

| Pancreatic Cancer Cell Lines | Enhancement of ROS production. | Contributes to the drug's overall effect on cancer cell vitality. | nih.gov |

Impact on Mitochondrial Biogenesis and Integrity

Regarding mitochondrial integrity and dynamics, which involve the balance of mitochondrial fusion and fission, DCA has been shown to have a direct impact. In pancreatic cancer cells, DCA treatment led to a reduction in mitochondrial fusion markers in one cell line, contributing to a more fragmented mitochondrial network. nih.gov This structural alteration, along with evidence of increased mitophagy markers, suggests that DCA affects the quality control processes that govern mitochondrial health and integrity. nih.gov

Table 5: Effects of Dichloroacetate on Mitochondrial Biogenesis Markers

| Marker | Role | Effect of DCA Treatment (in neonatal mouse brain after HI) | Reference |

| Pgc1α | Master regulator of mitochondrial biogenesis. | mRNA expression not significantly changed at 6h, but significantly increased at 24h post-injury compared to vehicle. | oncotarget.com |

| Tfam | Key activator of mitochondrial transcription and replication. | mRNA expression not significantly changed after injury or with DCA treatment. | oncotarget.com |

| Nrf1 | Transcription factor for cellular growth and mitochondrial respiration genes. | mRNA expression significantly increased at 24h post-injury; DCA treatment did not further alter this increase. | oncotarget.com |

Other Investigated Cellular and Molecular Interactions

Beyond its well-documented role as an inhibitor of pyruvate dehydrogenase kinase, diisopropylammonium dichloroacetate (DADA) has been investigated for other cellular and molecular interactions that may contribute to its observed effects in research models. These include its influence on the physical properties of cellular membranes and its interaction with key ion-transporting enzymes.

Research has suggested that diisopropylammonium dichloroacetate may enhance the fluidity of hepatocyte membranes. This effect is reportedly achieved by promoting the sequential methylation of membrane phospholipids. An increase in membrane fluidity can have significant downstream consequences on cellular function, as the plasma membrane is a dynamic structure that hosts a multitude of enzymes, receptors, and transport proteins. The fluidity of the lipid bilayer can influence the activity of these embedded proteins and modulate cellular signaling pathways.

Studies have indicated that diisopropylammonium dichloroacetate can increase the activity of Na+/K+-ATPase. chemicalbook.com This enzyme, also known as the sodium-potassium pump, is a critical component of the plasma membrane in most animal cells. It actively transports sodium and potassium ions against their concentration gradients, a process that is essential for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes.

The reported increase in Na+/K+-ATPase activity by diisopropylammonium dichloroacetate is significant as this pump is a major consumer of cellular ATP and plays a central role in cellular homeostasis. chemicalbook.com An enhancement of its activity could lead to more robust maintenance of ion gradients, which is particularly important for the function of excitable cells like neurons and muscle cells, as well as for transport processes in epithelial cells. The dichloroacetate (DCA) component of DADA has been shown in studies on rats to affect the Na-K-2Cl cotransporter (NKCC), which is also involved in ion transport. nih.govnih.gov

Interactive Data Table: Investigated Cellular and Molecular Interactions of Diisopropylammonium Dichloroacetate

| Cellular/Molecular Target | Observed Effect | Proposed Mechanism |

| Hepatocyte Membranes | Enhancement of Fluidity | Promotion of sequential methylation of membrane phospholipids. |

| Na+/K+-ATPase | Increased Activity | Direct or indirect modulation of the enzyme's function. |

Pre Clinical Research Models and in Vivo Mechanistic Studies

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cellular models serve as a primary tool for the detailed examination of DADA's effects at a subcellular level. nih.gov These models, which range from immortalized cell lines to primary cells, allow for controlled experiments to elucidate the compound's direct impact on cellular processes, metabolic pathways, and signaling cascades.

The active component of DADA, dichloroacetate (B87207) (DCA), has been extensively studied in a variety of established mammalian cell lines. Much of this research has focused on cancer cell lines due to their characteristic metabolic phenotype, often referred to as the "Warburg effect," where cells favor glycolysis even in the presence of oxygen. mdpi.com DCA, a known inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), directly targets this metabolic feature. nih.govnih.gov By inhibiting PDK, DCA prevents the phosphorylation and inactivation of the pyruvate dehydrogenase (PDH) complex, thereby promoting the flux of pyruvate into the mitochondria for oxidative phosphorylation instead of its conversion to lactate (B86563). nih.govashpublications.org

In non-small cell lung cancer (NSCLC) cell lines (A549, PC9, HCC827), DADA has been shown to significantly inhibit lactate production and promote apoptosis. archive.org Studies on colorectal cancer cells demonstrated that DCA could decrease cancer cell proliferation, induce apoptosis, and cause a G2-phase cell-cycle arrest, effects not observed in non-cancerous cell lines. nih.govashpublications.org This selective action is linked to a reduction in the mitochondrial membrane potential specifically in cancer cells. ashpublications.org

Research using melanoma cell lines has shown that DCA inhibits proliferation in both 2D and 3D cultures and decreases the phosphorylation of PDH. nih.gov Similarly, in breast (MDA-MB-231) and prostate (PC-3) cancer cells, DCA was found to reduce the abundance of PDK1. mdpi.com

Beyond cancer cells, DCA has been studied in other cell types. In the mouse myoblast cell line C2C12, DCA suppressed lactate production. nih.govresearchgate.net In the rat hepatoma cell line FaO, it was found to suppress glucose production from pyruvate and lactate, indicating a direct inhibitory effect on gluconeogenesis. nih.govresearchgate.net

Table 1: Effects of Diisopropylammonium Dichloroacetate (or its active component DCA) in Cultured Mammalian Cell Lines

| Cell Line | Cell Type | Key Findings | Reference(s) |

|---|---|---|---|

| A549, PC9, HCC827 | Non-Small Cell Lung Cancer | Inhibition of lactate production, promotion of apoptosis. | archive.org |

| LoVo, HT29 | Colorectal Cancer | Decreased proliferation, induction of apoptosis, G2-phase cell-cycle arrest. | nih.govashpublications.org |

| MeWo | Melanoma | Inhibition of proliferation, decreased PDH phosphorylation, shift to mitochondrial respiration. | nih.gov |

| MDA-MB-231 | Breast Cancer | Reduced abundance of PDK1. | mdpi.com |

| PC-3 | Prostate Cancer | Reduced abundance of PDK1. | mdpi.com |

| C2C12 | Mouse Myoblast | Suppression of lactate production. | nih.govresearchgate.net |

Studies using primary cell cultures, which are derived directly from tissue and have a finite lifespan, offer insights into the compound's effects on non-transformed cells. Research on normal human keratinocytes in primary culture found that DADA enhanced cell growth and proliferation, as measured by DNA synthesis. iu.edu Interestingly, the study also revealed that DADA promoted keratinocyte differentiation, a key process for skin epidermis turnover. By testing the components of DADA separately, the investigation concluded that the dichloroacetate (DCA) moiety was responsible for both the proliferative and differentiation-enhancing effects, while diisopropylamine (B44863) (DIA) was inactive. iu.edu

The mechanistic elucidation of DADA's action relies on a suite of specialized in vitro assays designed to probe specific cellular functions.

Metabolic flux analysis is a critical tool for understanding how DADA and DCA alter cellular metabolism. This can be achieved through various techniques. One common approach involves using isotopically labeled substrates, such as ¹³C- or ¹⁴C-labeled glucose, to trace the fate of carbon atoms through metabolic pathways. ahajournals.orgrsc.org For example, studies in perfused rat hearts have used ¹³C-labeled carbohydrates to demonstrate that DCA can modulate the oxidation of glucose, lactate, and pyruvate. rsc.orgnih.gov

A more contemporary technique is real-time metabolic flux analysis using instruments like the Seahorse XF Analyzer. This technology measures two key parameters of cellular metabolism: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. nih.gov Studies on pulmonary fibroblasts have used this method to show that DCA treatment suppresses ECAR and increases OCR, providing direct evidence of a metabolic shift from glycolysis to oxidative phosphorylation. nih.gov Similarly, in platelets, DCA was shown to increase respiration, indicating a reprogramming of pyruvate flux from aerobic glycolysis toward oxidative phosphorylation. ashpublications.org

Given that DADA's primary mechanism involves the modulation of the pyruvate dehydrogenase (PDH) complex, quantifying the activity of this enzyme and its regulatory kinases (PDKs) is crucial. nih.gov The activity of the PDH complex is inhibited by phosphorylation of its E1α subunit by PDKs. ashpublications.org Therefore, a common method to assess the effect of DCA is to measure the phosphorylation status of PDH E1α.

This is typically done using immunoblotting, also known as Western blotting. mdpi.com Cell or tissue extracts are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of PDH E1α. A decrease in the signal from this antibody following DCA treatment indicates reduced phosphorylation and, consequently, increased PDH activity. nih.gov This method has been used to confirm DCA's mechanism of action in melanoma cells and other models. nih.gov Direct PDH enzyme activity assays are also available, which immunocapture the PDH complex from a sample and then measure its ability to produce NADH, often visualized through a colorimetric reaction.

To understand the downstream consequences of DADA-induced metabolic shifts, researchers employ assays that measure cell fate.

Cell Proliferation: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to measure cell viability and proliferation. The reduction of the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals by metabolically active cells provides a quantitative measure of the cell population's health. This method was used to evaluate the anti-proliferative effects of DADA in NSCLC cells. archive.org Another approach is to measure DNA synthesis directly, for instance, by tracking the incorporation of labeled nucleosides like [³H]thymidine. iu.edu

Apoptosis: The induction of programmed cell death, or apoptosis, is a key anti-cancer mechanism. It is commonly quantified using flow cytometry. Cells can be stained with Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, and a viability dye like propidium (B1200493) iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells. Studies in colorectal cancer cells used this technique to show a significant increase in apoptotic cells after DCA treatment. nih.govashpublications.org

Cell Cycle Analysis: To determine if a compound affects cell division, cell cycle analysis is performed. This also typically uses flow cytometry. Cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), after the cell membrane has been permeabilized. The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing researchers to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This method was used to demonstrate that DCA causes a G2-phase arrest in colorectal cancer cells. nih.govashpublications.org

Table 2: Methodological Assays Used in DADA/DCA In Vitro Research

| Assay Type | Purpose | Specific Technique(s) | Reference(s) |

|---|---|---|---|

| Metabolic Analysis | To measure shifts between glycolysis and oxidative phosphorylation. | Seahorse XF Analyzer (OCR/ECAR), ¹³C-labeled substrates. | ashpublications.orgrsc.orgnih.gov |

| Enzyme Activity | To quantify the effect on the Pyruvate Dehydrogenase (PDH) complex. | Immunoblotting for phosphorylated PDH (p-PDH). | nih.govmdpi.com |

| Cell Proliferation | To measure the rate of cell growth. | MTT assay, [³H]thymidine incorporation. | archive.orgiu.edu |

| Apoptosis Analysis | To quantify programmed cell death. | Flow cytometry with Annexin V / Propidium Iodide (PI) staining. | nih.govashpublications.orgarchive.org |

Methodological Considerations for In Vitro Assays

Dose Calibration and Concentration-Dependent Effects in Cellular Systems

The in vitro efficacy of Diisopropylammonium Dichloroacetate (DIPA-DCA) is fundamentally linked to its concentration, with studies demonstrating clear dose-dependent effects on cancer cell viability and metabolic functions. Research has focused on establishing the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

In human breast adenocarcinoma MDA-MB-231 cells, the viability was observed to decrease in a concentration-dependent manner when treated with DIPA-DCA. nih.gov The calculated IC50 value for DIPA-DCA was 7.1 ± 1.1 mmol/L, which was significantly lower than the 15.6 ± 2.0 mmol/L IC50 value for dichloroacetate (DCA), indicating a superior potency in this cell line. nih.gov Similarly, in studies involving non-small cell lung cancer (NSCLC), DIPA-DCA exhibited significant inhibitory effects on cell proliferation. frontiersin.org

Beyond cytotoxicity, concentration-dependent effects have been observed in other cellular processes. In normal human keratinocytes, DIPA-DCA demonstrated a dual function that was concentration-dependent. At concentrations between 1-30 µg/mL, it enhanced cell growth. nih.gov Conversely, it promoted the synthesis of differentiation markers, such as keratin (B1170402) K1 and cornified envelopes, at concentrations ranging from 1-100 µg/mL and 0.1-10 mM, respectively. nih.gov This suggests that the cellular response to DIPA-DCA is highly dependent on the specific concentration used and the cell type being studied.

Table 1: IC50 Values of Diisopropylammonium Dichloroacetate in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (mmol/L) |

|---|---|---|

| MDA-MB-231 | Breast Adenocarcinoma | 7.1 ± 1.1 |

In Vivo Animal Models for Mechanistic Investigations

In vivo animal models are indispensable for elucidating the physiological and metabolic effects of Diisopropylammonium Dichloroacetate (DIPA-DCA) in a whole-organism context. These models allow for the investigation of its anti-tumor properties and its influence on metabolic pathways that cannot be fully recapitulated in vitro.

Rodent Models (e.g., mice, rats)

Rodent models, particularly mice, are the most frequently used systems for studying the in vivo effects of DIPA-DCA due to their genetic tractability and the availability of established tumor models.

Xenograft Models for Studying Metabolic Modulation

Xenograft models, which involve the subcutaneous or orthotopic implantation of human tumor cells into immunocompromised mice, have been pivotal in evaluating the anti-cancer efficacy of DIPA-DCA. In a notable study, MDA-MB-231 human breast cancer cells were transplanted subcutaneously into mice to create a breast tumor model. nih.govnih.gov This model demonstrated that DIPA-DCA was more effective than dichloroacetate (DCA) at suppressing tumor growth over a 24-day intervention period. nih.gov Histological analysis of the tumor tissue from these models revealed that DIPA-DCA treatment led to necrosis, inflammation, and fibrosis. nih.govnih.gov

Similarly, Lewis Lung Carcinoma (LLC) mouse models have been employed to assess the antitumor effects of DIPA-DCA, both alone and in combination with other therapies. frontiersin.org In colorectal cancer research, C26 tumor-bearing mice were used to demonstrate the tumor suppression capabilities of DIPA-DCA administered via a locally implanted electrospun mat. tandfonline.com These xenograft studies consistently highlight the role of DIPA-DCA in inhibiting tumor proliferation and modulating the tumor microenvironment. nih.govfrontiersin.org

Genetically Engineered Models for Metabolic Dysregulation

Genetically engineered mouse models (GEMMs) are designed to carry specific genetic mutations that predispose them to diseases like cancer or metabolic disorders. These models are invaluable for studying how a compound interacts with specific genetic pathways. For instance, mouse models of inherited metabolic diseases like methylmalonic aciduria have been developed to investigate global responses to energy dysregulation. nih.gov While GEMMs are crucial for understanding metabolic dysregulation, specific studies utilizing these models to investigate the mechanistic effects of Diisopropylammonium Dichloroacetate were not prominent in the reviewed literature. The active component, dichloroacetate (DCA), has been studied in various contexts of metabolic disease and cancer, often involving models that could be genetically engineered, but specific research on DIPA-DCA in GEMMs for metabolic dysregulation remains an area for future exploration. nih.govnih.gov

Studies in Other Relevant Animal Models (e.g., Equine) for Mechanistic Insights

To understand the broader physiological effects of DIPA-DCA, preliminary studies have been conducted in non-rodent models such as horses. In a study involving Thoroughbred and Standardbred horses, the administration of DIPA-DCA was investigated for its physiological effects. uky.edu The study found that at a dose of 0.08 mg/kg, there were no significant changes in heart rate, respiratory rate, or body temperature over a one-hour observation period. uky.edu However, a higher dose of 0.80 mg/kg resulted in a transient diuretic effect in two mares. uky.edu This research provides initial insights into the compound's physiological activity in a large animal model, suggesting potential effects on renal function at higher concentrations. uky.edu

Assessment of Metabolic and Biochemical Endpoints In Vivo

The in vivo administration of DIPA-DCA allows for the assessment of a wide range of metabolic and biochemical endpoints that reflect its mechanism of action. In rodent xenograft models, key endpoints include direct measures of anti-tumor activity and cellular changes within the tumor. nih.govnih.gov These are often complemented by analysis of metabolic markers that indicate a shift from glycolytic to oxidative metabolism. nih.govfrontiersin.org

Key endpoints assessed in vivo include:

Tumor Growth and Volume: A primary indicator of anti-cancer efficacy. nih.govdcaguide.org

Tumor Histology: Examination of tumor tissue for necrosis, inflammation, and fibrosis. nih.govnih.gov

Cell Proliferation Markers: Immunohistochemical staining for proteins like Ki67 to assess the rate of cancer cell division. nih.gov

Metabolic Markers:

Lactate Production: Reduction in lactate is a key indicator of the inhibition of aerobic glycolysis (the Warburg effect). nih.govfrontiersin.org

Glucose Uptake: Measuring the tumor's consumption of glucose, often using imaging techniques like PET scans with an 18F-FDG tracer. nih.govnih.gov

Physiological Parameters: In equine studies, endpoints such as heart rate, respiratory rate, body temperature, and urine output have been monitored. uky.edu

The active component of DIPA-DCA, dichloroacetate, has been shown in various animal and human studies to influence a broader range of biochemical markers, including reductions in plasma glucose, lactate, and alanine, and alterations in lipid profiles. nih.govnih.gov

Table 2: Summary of In Vivo Metabolic and Biochemical Endpoints for Diisopropylammonium Dichloroacetate and its Active Component (DCA)

| Endpoint Category | Specific Endpoint | Animal Model | Finding | Citation |

|---|---|---|---|---|

| Anti-Tumor Efficacy | Tumor Growth Inhibition | Mouse (Breast Cancer Xenograft) | DIPA-DCA suppressed tumor growth more effectively than DCA. | nih.gov |

| Tumor Necrosis, Inflammation, Fibrosis | Mouse (Breast Cancer Xenograft) | Observed following DIPA-DCA intervention. | nih.govnih.gov | |

| Ki67 Expression | Mouse (Breast Cancer Xenograft) | DIPA-DCA treatment inhibited Ki67 expression in tumor tissue. | nih.gov | |

| Metabolic Modulation | Lactic Acid Production | Mouse (Breast Cancer Xenograft) | DIPA-DCA inhibited lactic acid production. | nih.gov |

| Glucose Uptake | Mouse (Breast Cancer Xenograft) | DIPA-DCA reduced glucose uptake in tumor cells. | nih.gov | |

| Plasma Glucose, Lactate, Alanine | Human, Rat | DCA reduced levels of these metabolites. | nih.govnih.gov | |

| Plasma Lipids (Cholesterol, Triglycerides) | Human | DCA significantly decreased levels. | nih.gov | |

| Physiological Effects | Heart Rate, Respiratory Rate, Body Temp | Horse | No significant changes at 0.08 mg/kg of DIPA-DCA. | uky.edu |

| Diuretic Effect | Horse | Transient effect observed at 0.80 mg/kg of DIPA-DCA. | uky.edu |

Tissue-Specific Enzyme Activity Measurements

A primary mechanism of action for the dichloroacetate (DCA) component of DADA is the inhibition of pyruvate dehydrogenase kinase (PDK). frontiersin.orgnih.gov This inhibition leads to the activation of the pyruvate dehydrogenase (PDH) complex, a key enzyme that facilitates the conversion of pyruvate into acetyl-CoA, thereby promoting mitochondrial glucose oxidation over glycolysis. nih.govnih.gov

In pre-clinical studies, the activity of PDH is often measured in tissue biopsies. For instance, studies have shown that administration of DCA can lead to a significant, dose-dependent increase in PDH activity in muscle tissue. nih.gov This activation is a direct indicator of the compound's engagement with its target enzyme in a specific tissue.

| Tissue | Enzyme | Effect of Dichloroacetate | Reference |

| Muscle | Pyruvate Dehydrogenase (PDH) | 3-6 fold increase in activity | nih.gov |

Analysis of Metabolite Levels in Biological Samples

The metabolic shift induced by DADA can be observed by analyzing the levels of various metabolites in biological samples such as blood, plasma, and tissues. nih.govnih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) are employed for the simultaneous measurement of DCA and its metabolites, as well as other key metabolic indicators like lactate. nih.govnih.gov

A notable effect of DADA is the reduction of lactate levels. frontiersin.orgnih.gov This is a direct consequence of the enhanced mitochondrial glucose oxidation, which diverts pyruvate away from lactate production. frontiersin.org Studies in breast cancer cell lines, for example, have demonstrated that DADA is more potent than DCA in inhibiting lactic acid production. nih.gov

| Biological Sample | Metabolite | Effect of Diisopropylammonium Dichloroacetate | Analytical Technique | Reference |

| Plasma | Lactate, Dichloroacetate, Metabolites | Quantifiable levels | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Blood, Liver, Kidney, Lung | Dichloroacetate | Quantifiable levels | Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) | nih.gov |

| MDA-MB-231 Breast Cancer Cells | Lactic Acid, Glucose | Inhibition of production and uptake | Not specified | nih.gov |

Imaging Techniques for Metabolic Pathway Visualization

While specific imaging techniques for directly visualizing the metabolic pathways affected by diisopropylammonium dichloroacetate are not extensively detailed in the provided search results, the underlying principle of its action—the reversal of the Warburg effect—is a central concept in metabolic imaging. nih.gov Techniques like positron emission tomography (PET) are used to diagnose and monitor the metabolic activity of tumors, which is often characterized by high glucose uptake (aerobic glycolysis). nih.gov By promoting a shift from glycolysis to glucose oxidation, DADA's effects could potentially be visualized through changes in metabolic imaging readouts, although specific studies on DADA using these techniques were not identified.

Investigation of Specific Research Applications in Pre-clinical Settings

The metabolic modulatory effects of diisopropylammonium dichloroacetate have led to its investigation in specific pre-clinical research applications, most notably in the field of oncology.

Application in Cancer Cell Metabolism Research

The "Warburg effect," or aerobic glycolysis, is a metabolic hallmark of many cancer cells, where they preferentially utilize glycolysis for energy production even in the presence of oxygen. frontiersin.orgmdpi.com This metabolic phenotype is associated with tumor growth, survival, and resistance to apoptosis. nih.gov DADA, through its dichloroacetate component, targets this metabolic vulnerability. frontiersin.org

Reversal of Glycolytic Phenotype in Cancer Models

A significant body of research has demonstrated that dichloroacetate (DCA), and by extension DADA, can reverse the glycolytic phenotype in various cancer models. frontiersin.orgnih.govnih.gov By inhibiting PDK and activating PDH, DADA shifts the cancer cell's metabolism from glycolysis towards glucose oxidation. frontiersin.orgnih.govnih.gov

This metabolic reprogramming has several downstream consequences for cancer cells:

Inhibition of Proliferation: Studies have shown that the reversal of the glycolytic phenotype by DCA correlates with the inhibition of proliferation in breast cancer cell lines. nih.gov

Reduced Lactate Production: A key outcome of this metabolic shift is a decrease in lactate production, which can alter the tumor microenvironment. frontiersin.orgnih.gov

Decreased Mitochondrial Membrane Potential: DADA has been shown to decrease the hyperpolarized mitochondrial membrane potential in cancer cells, bringing it closer to that of normal cells. frontiersin.orgnih.gov

| Cancer Model | Effect of Dichloroacetate/Diisopropylammonium Dichloroacetate | Reference |

| Breast Cancer Cells (13762 MAT) | Inhibition of proliferation | nih.gov |

| Non-Small Cell Lung Cancer (NSCLC) Cells | Inhibition of aerobic glycolysis, reduced lactate production | frontiersin.org |

| Breast Cancer Cells (MDA-MB-231) | Inhibition of lactic acid production and glucose uptake | nih.gov |

| HeLa Cells | Shift from aerobic glycolysis to glucose oxidation | nih.gov |

Induction of Cell Death Pathways (e.g., Caspase-Mediated Apoptosis)

The metabolic shift induced by DADA can also lead to the induction of programmed cell death, or apoptosis, in cancer cells. frontiersin.orgnih.gov This is a critical aspect of its anti-cancer potential.

The proposed mechanism involves the mitochondria. The restoration of mitochondrial function and the decrease in mitochondrial membrane hyperpolarization can lead to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. nih.gov This, in turn, activates a cascade of enzymes called caspases, which are the executioners of apoptosis. nih.gov

Specifically, studies have shown that DCA treatment can lead to:

Increased Caspase Activity: A significant increase in caspase-3 and caspase-9 activity has been observed in various cancer cell lines, including endometrial and cervical cancer cells. nih.govnih.gov

Promotion of Apoptosis: In non-small cell lung cancer cells, DADA has been shown to promote apoptosis. frontiersin.org Similarly, DCA induces apoptosis in endometrial cancer cells. nih.gov

Interestingly, some studies suggest that while DCA may only cause a small increase in baseline apoptosis, it can sensitize cancer cells to other apoptotic triggers. nih.gov However, other research indicates that DCA can suppress cisplatin-induced apoptosis in certain contexts, highlighting the complexity of its effects. nih.govresearchgate.net

| Cancer Cell Line | Apoptotic Pathway | Key Findings | Reference |

| Endometrial Cancer Cells | Mitochondrial-mediated | Increased caspase activity, apoptosis induction | nih.gov |

| Non-Small Cell Lung Cancer Cells | Not specified | Promoted apoptosis | frontiersin.org |

| HeLa Cells | Caspase-3 and -9 activation | Increased levels of apoptotic proteins | nih.gov |

| Metastatic Breast Cancer Cells (13762 MAT) | Caspase 3/7 activity | Small but significant increase | nih.gov |

| Murine Tubular Cells | JNK/14-3-3/Bax/caspase-9 and caspase-8 | Suppression of cisplatin-induced apoptosis | nih.govbohrium.com |

Studies on Metabolic Sensitization to Other Research Modalities (e.g., Radiotherapy, Chemotherapy)

Diisopropylammonium dichloroacetate (DADA), and its metabolically active component dichloroacetate (DCA), have been investigated in pre-clinical models for their ability to sensitize cancer cells to conventional treatments like chemotherapy and radiotherapy. The underlying principle is that by targeting the metabolic reprogramming inherent in cancer cells—specifically the Warburg effect—DCA can create a biochemical environment that enhances the efficacy of cytotoxic therapies. youtube.comnih.gov

Research demonstrates that DCA's inhibition of pyruvate dehydrogenase kinase (PDK) shifts cancer cell metabolism from glycolysis towards glucose oxidation. youtube.commdpi.com This metabolic switch is thought to increase the production of reactive oxygen species (ROS), which are key mediators of the cell-damaging effects of radiation. mdpi.com In hypoxic conditions, which are common in tumors and contribute to radioresistance, DCA treatment has been shown to significantly increase ROS production, thereby radiosensitizing hypoxic breast cancer cells. mdpi.com This effect has been observed across various cancer models, including high-grade gliomas, where DCA was found to improve radiosensitivity by altering glucose metabolism and increasing ROS-induced DNA damage. mdpi.comnih.govnih.gov

In non-small cell lung cancer (NSCLC) models, combining DADA with radiotherapy resulted in more significant DNA damage compared to radiotherapy alone. frontiersin.org Similarly, in human NSCLC cell lines A549 and H1299, DCA treatment not only slowed cell growth but also significantly increased cell killing from both single and fractionated X-ray treatments. nih.gov

Beyond radiotherapy, DADA and DCA have shown synergistic effects with chemotherapy. In NSCLC cell lines, the combination of DADA with pemetrexed (B1662193) led to a greater inhibition of proliferation and promotion of apoptosis than either agent alone, an effect potentially linked to a decrease in mitochondrial membrane potential. frontiersin.orgnih.gov Studies on other cancer types have shown that DCA can enhance the cytotoxicity of agents like cisplatin (B142131), doxorubicin (B1662922), and paclitaxel (B517696). mdpi.comnih.gov The mechanism often involves DCA unlocking cancer cells from a state of resistance to apoptosis, making them more susceptible to the chemotherapeutic agent. youtube.com For instance, in doxorubicin-resistant cells, DCA was found to enhance sensitivity by disrupting cellular antioxidant defenses. nih.gov

| Research Modality | Cancer Model | Key Pre-clinical Findings | Reported Mechanism of Sensitization | Reference(s) |

| Radiotherapy | High-Grade Glioma (HGG) | Combination of DCA and fractionated radiation therapy modestly improved median survival compared to radiation alone in an in vivo model. | Reverses Warburg effect, suppresses HIF-1α, increases ROS-induced DNA damage, reduces mitochondrial reserve capacity. | mdpi.comnih.govnih.gov |

| Radiotherapy | Triple-Negative Breast Cancer (EMT6, 4T1) | DCA significantly increased ROS production (up to 15-fold) in hypoxic cells and radiosensitized hypoxic tumor spheroids. | Upregulation of ROS under hypoxic conditions. | mdpi.com |

| Radiotherapy | Non-Small Cell Lung Cancer (NSCLC) | Combination of DADA with radiotherapy induced more significant DNA damage in vitro. | Not specified. | frontiersin.org |

| Radiotherapy | Non-Small Cell Lung Cancer (A549, H1299) | DCA treatment significantly increased single and fractionated X-ray-induced cell killing. | Attenuation of aerobic glycolysis (decreased lactate production and glucose consumption). | nih.gov |

| Chemotherapy (Pemetrexed) | Non-Small Cell Lung Cancer (NSCLC) | DADA combined with pemetrexed significantly inhibited proliferation and promoted apoptosis more than either agent alone. | Decrease in mitochondrial membrane potential. | frontiersin.orgnih.gov |

| Chemotherapy (Cisplatin) | Cervical Cancer (HeLa) | DCA increased the susceptibility of apoptosis-sensitized HeLa cells to cisplatin's cytotoxic effects. | Shift from aerobic glycolysis to glucose oxidation, resulting in decreased mitochondrial membrane potential. | mdpi.com |

| Chemotherapy (Doxorubicin) | Hepatocellular Carcinoma (HepG2) | DCA disrupted cellular antioxidant defenses, favoring oxidative damage triggered by doxorubicin. | Disruption of antioxidant defenses. | nih.gov |

| Chemotherapy (Paclitaxel) | Non-Small Cell Lung Cancer (NSCLC) | Co-administration of DCA with paclitaxel increased the efficiency of cell death. | Inhibition of autophagy. | nih.gov |

Influence on the Tumor Immune Microenvironment (e.g., T-cell modulation)

The metabolic state of the tumor microenvironment (TME) is intrinsically linked to immune function. A key feature of many tumors is the high level of lactic acid resulting from aerobic glycolysis, which creates an acidic TME that suppresses immune surveillance. mdpi.comnih.gov Pre-clinical studies indicate that diisopropylammonium dichloroacetate, by virtue of its active moiety DCA, can modulate this immunosuppressive environment.

By inhibiting PDK, DCA reduces the production and secretion of lactate by tumor cells. frontiersin.orgnih.gov This reduction in local lactic acid concentration has been shown to have profound effects on immune cells. Lactic acid is known to inhibit T-cell proliferation and activation. nih.govnih.gov Research has demonstrated that DCA can restore CD8+ T-cell proliferation that was inhibited by lactic acid-pretreated macrophages. nih.gov Furthermore, reducing tumor-derived lactic acid with DCA led to increased T-cell proliferation and cytokine production in co-culture models. nih.gov

In an in vivo mouse model, treatment with DADA as part of a triplet combination with radiotherapy and an anti-PD-1 antibody resulted in superior tumor inhibition compared to the combination of just radiotherapy and the anti-PD-1 antibody. frontiersin.org The mechanism for this enhanced effect was partly attributed to a DADA-induced increase in the number of CD3+ T cells within the tumor. frontiersin.orgnih.gov This suggests that by alleviating the metabolic barrier of lactate, DADA/DCA can improve T-cell infiltration and function, thereby sensitizing tumors to immune checkpoint blockade therapies.

Further studies have shown that DCA can decrease the expression of arginase I in tumor-infiltrating immune cells and increase the numbers of IFN-γ-producing CD8+ T cells and NK cells in tumor-bearing mice. nih.gov This indicates a broader reprogramming of the immune landscape away from an immunosuppressive state towards an anti-tumor phenotype. DCA appears to not only act on tumor cells to alter their metabolism but also on immune cells to improve their function in the lactate-rich TME. nih.gov

| Immune Cell/Pathway | Cancer Model | Effect of DADA/DCA | Underlying Mechanism | Reference(s) |

| T-Cells (general) | In vitro co-culture | Increased T-cell proliferation and cytokine production. | Reduced tumor-derived lactic acid. | nih.gov |

| CD3+ T-Cells | Lewis Lung Carcinoma (LLC) Mouse Model | Increased number of CD3+ T cells in the tumor. | DADA-induced T-cell generation by reducing local lactic acid. | frontiersin.orgnih.gov |

| CD8+ T-Cells | In vitro macrophage co-culture | Restored proliferation of CD8+ T-cells that was inhibited by lactic acid. | DCA prevented macrophages from inhibiting T-cell proliferation in the presence of lactic acid. | nih.gov |

| CD8+ T-Cells & NK Cells | Tumor-bearing mouse model | Increased number of IFN-γ-producing CD8+ T cells and NK cells in the spleen. | DCA treatment improved the immune status modulated by lactic acid. | nih.gov |

| Macrophages | In vitro | Suppressed lactic acid-induced expression of Arginase I (ARG1). | Counteracted the immune effects of lactic acid on macrophages. | nih.gov |

| IL-23/IL-17 Pathway | In vitro | Suppressed activation of the IL-23/IL-17 pathway by lactic acid. | DCA targets macrophages to suppress proinflammatory pathways activated by lactic acid. | nih.gov |

Studies in Models of Metabolic Dysregulation (e.g., Glucose Metabolism Homeostasis)

The primary mechanism of diisopropylammonium dichloroacetate is the inhibition of pyruvate dehydrogenase kinase (PDK) by its active component, DCA. dcaguide.orgdcaguide.org PDK normally phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex, which is the gatekeeper enzyme linking glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle. By inhibiting PDK, DCA effectively forces a metabolic shift from cytoplasmic glycolysis towards mitochondrial glucose oxidation. dcaguide.orgdcaguide.org

This fundamental action has been demonstrated in various pre-clinical models of metabolic dysregulation, including both cancer and diabetes. In numerous cancer cell lines, treatment with DCA leads to a measurable decrease in glycolysis, characterized by reduced glucose consumption and a significant drop in the production and secretion of lactate. nih.govdcaguide.org For example, in colorectal cancer cells, DCA treatment reduced extracellular lactate levels in a dose-dependent manner across both cancerous and non-cancerous cell lines, but it preferentially reduced the growth of the cancer cells. dcaguide.org This metabolic reprogramming is a core therapeutic concept, aiming to reverse the Warburg effect that is characteristic of many tumors. nih.gov

Early studies also explored the effects of DADA and DCA on glucose and fat metabolism in models of diabetes. Research in alloxan-diabetic rats showed that DADA could regulate metabolic intermediates in muscle tissue. nih.gov Specifically, these compounds were found to affect the levels of intermediates such as citrates, lactates, and pyruvates, consistent with an alteration of glycolysis and subsequent metabolic pathways. nih.govnih.gov In both normal and diabetic tissues, DADA and DCA were shown to influence the metabolism of glucose and fatty acids, highlighting their systemic metabolic regulatory effects beyond the context of cancer. nih.gov

| Model System | Metabolic Parameter | Observed Effect of DADA/DCA | Reference(s) |

| Colorectal Cancer Cell Lines | Lactate Production | Dose-dependent reduction in extracellular lactate levels. | dcaguide.org |

| Colorectal Cancer Cell Lines | PDH Activity | Induced dephosphorylation (activation) of the PDH E1α subunit. | dcaguide.org |

| NSCLC Cell Lines (A549, H1299) | Glucose Metabolism | Decreased lactate production and glucose consumption. | nih.gov |

| Breast Cancer Cells (MCF7) | Glucose Metabolism | Reduced influx of glucose into cells. | nih.gov |

| HeLa Cells | Glucose Consumption | Decreased glucose consumption when co-treated with metformin (B114582). | dcaguide.org |

| Diabetic Rat Muscle | Glycolysis & Intermediates | Altered levels of citrate, lactate, and pyruvate. | nih.govnih.gov |

| Normal and Diabetic Rat Tissue | Glucose and Fat Metabolism | Influenced the metabolism of both glucose and fatty acids. | nih.gov |

Exploration of Cellular Protection Mechanisms in Pre-clinical Models

The exploration of cellular protection mechanisms in the context of diisopropylammonium dichloroacetate is multifaceted. Research has focused on how DCA overcomes the protective mechanisms that allow cancer cells to survive and proliferate, and conversely, whether it exhibits differential effects that might spare normal cells.

One key protective mechanism in cancer cells is the suppression of apoptosis (programmed cell death). By shifting metabolism back to the mitochondria, DCA has been shown to promote apoptosis in various cancer models. frontiersin.orgdcaguide.org This is often associated with a decrease in the mitochondrial membrane potential, which is typically elevated in cancer cells and contributes to apoptosis resistance. mdpi.comdcaguide.org In metastatic colorectal cancer cells, DCA induced a significant increase in apoptotic cell counts. dcaguide.org The combination of DCA with other agents, such as metformin, has been shown to synergistically induce caspase-dependent apoptosis in breast cancer cells. nih.gov This indicates that DCA can dismantle the cellular machinery that protects cancer cells from self-destruction.

Another cellular process implicated in survival and resistance is autophagy. The effect of DCA on autophagy appears to be context-dependent. In some settings, such as in combination with paclitaxel in NSCLC, DCA increased cell death by inhibiting autophagy. nih.gov In other studies, DCA was found to induce autophagy, which ultimately led to cell death. mdpi.com This suggests that DCA's modulation of this critical cell survival pathway can be leveraged to enhance therapeutic outcomes.

Importantly, some studies suggest a degree of selectivity in DCA's action, which could be considered a protective mechanism for non-cancerous tissues. In a study on colorectal cancer, DCA did not reduce the growth of non-cancerous cell lines at concentrations that significantly inhibited cancer cell proliferation. dcaguide.org While it reduced lactate production in both cell types, it only reduced the mitochondrial membrane potential in the cancer cells, suggesting a differential effect on mitochondrial function that could spare normal cells from its cytotoxic effects. dcaguide.org Similarly, when combined with metformin, DCA showed a synergistic cytotoxicity that was specific to cancer cells. nih.gov

| Cellular Mechanism | Cell/Tumor Model | Effect of DADA/DCA | Implication for Cellular Protection | Reference(s) |

| Apoptosis | Colorectal Cancer (LoVo) | Up to a ten-fold increase in apoptotic cell counts. | Overcomes cancer cell resistance to apoptosis. | dcaguide.org |

| Apoptosis | Non-Small Cell Lung Cancer | Promoted apoptosis alone and in combination with pemetrexed. | Overcomes cancer cell resistance to apoptosis. | frontiersin.orgnih.gov |

| Mitochondrial Membrane Potential (ΔΨm) | Colorectal Cancer Cells vs. Non-cancerous cells | Reduced ΔΨm in cancer cells but not in non-cancerous cells. | Suggests a cancer-specific cytotoxic effect, potentially sparing normal cells. | dcaguide.org |

| Cell Cycle | Colorectal Cancer (HT29) | Caused an eight-fold increase in cells in G2 phase arrest. | Halts proliferation by disrupting the cell cycle in cancer cells. | dcaguide.org |

| Autophagy | Non-Small Cell Lung Cancer | Inhibited autophagy when combined with paclitaxel, increasing cell death. | Modulates a key cell survival pathway to enhance chemotherapy. | nih.gov |

| Autophagy | High-Grade Glioma | Induced autophagy as part of its radiosensitization mechanism. | Modulates a key cell survival pathway to enhance radiotherapy. | mdpi.com |

Analytical and Characterization Methodologies in Research